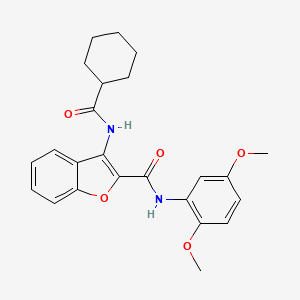

3-cyclohexaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-(cyclohexanecarbonylamino)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-29-16-12-13-20(30-2)18(14-16)25-24(28)22-21(17-10-6-7-11-19(17)31-22)26-23(27)15-8-4-3-5-9-15/h6-7,10-15H,3-5,8-9H2,1-2H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCKBHAMNATMAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclohexaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide, with CAS number 888464-19-5, is a synthetic compound that has garnered attention for its potential biological activities. The compound features a complex structure that includes a benzofuran core, an amide linkage, and a dimethoxyphenyl group, which contribute to its pharmacological properties.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 426.48 g/mol

- IUPAC Name : 3-Cyclohexaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. These interactions may modulate various biochemical pathways, leading to therapeutic effects. The precise molecular mechanisms remain under investigation, but preliminary studies suggest potential roles in anti-inflammatory and anticancer activities.

Biological Activity Overview

Research has indicated that compounds similar to 3-cyclohexaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide exhibit a range of biological activities:

-

Anticancer Activity :

- Several studies have shown that derivatives of benzofuran compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been reported to selectively induce apoptosis in breast cancer (MCF-7) and lung cancer (A549) cells while exhibiting lower toxicity towards normal cells .

- Antimicrobial Activity :

-

Anti-inflammatory Effects :

- Compounds containing benzofuran moieties are often investigated for their anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation.

Case Studies and Research Findings

A selection of studies focusing on the biological activity of similar compounds provides insights into the potential applications of 3-cyclohexaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide:

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| Bernard et al., 2014 | Benzofuran derivatives | Anticancer | Induced apoptosis in MCF-7 cells with minimal toxicity to normal cells |

| Chung et al., 2015 | Benzofuran derivatives | Antimicrobial | Showed selective antibacterial activity against Bacillus subtilis |

| Desai et al., 2020 | Benzofuran derivatives | Anti-inflammatory | Inhibited pro-inflammatory cytokine production in vitro |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the benzofuran structure or the dimethoxyphenyl group can significantly alter the compound's efficacy and selectivity:

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural motifs with several classes of molecules, including phenethylamines, naphthalene derivatives, and benzofuran-based carboxamides. Below is a detailed analysis of key analogs:

Benzofuran Carboxamide Derivatives

3-(2-Chloroacetamido)-N-(2,5-Dimethoxyphenyl)-1-Benzofuran-2-Carboxamide

- Core Structure : Benzofuran (identical to the target compound).

- Substituent at 3-Position : 2-Chloroacetamido group (vs. cyclohexaneamido in the target).

- Molecular Formula : C₁₉H₁₇ClN₂O₅ .

- This difference may alter metabolic stability and receptor binding kinetics.

N-(2,5-Dimethoxyphenyl)-3-Hydroxynaphthalene-2-Carboxamide

- Core Structure : Naphthalene (vs. benzofuran in the target).

- Substituent at 3-Position : Hydroxyl group (vs. cyclohexaneamido).

- The naphthalene core may exhibit stronger aromatic interactions than benzofuran .

Phenethylamine Derivatives (NBOMe Series)

25I-NBOMe, 25C-NBOMe, 25B-NBOMe

- Core Structure : Phenethylamine (vs. benzofuran in the target).

- Substituents : Halogen (I, Cl, Br) and methoxybenzyl groups on the 2,5-dimethoxyphenyl ring .

- Pharmacological Activity: Potent serotonin 5-HT₂A receptor agonists with hallucinogenic effects.

- Key Differences : The benzofuran core in the target compound likely reduces direct receptor activation compared to the NBOMe series but may improve metabolic stability due to reduced oxidative susceptibility.

Structural and Functional Analysis Table

*Estimated based on structural similarity.

Research Findings and Implications

Substituent Effects: The cyclohexaneamido group in the target compound enhances lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration compared to the hydroxyl or chloroacetamido analogs . The 2,5-dimethoxyphenyl group is critical for receptor interactions, as seen in the NBOMe series, but the benzofuran core may shift selectivity toward non-psychedelic serotonin receptors (e.g., 5-HT₂C) .

Synthetic Considerations :

- Synthesis likely involves DMF-mediated alkylation or amidation, similar to methods used for chloroacetamido derivatives (e.g., NaH/DMF conditions in ) .

Regulatory Status :

- Compounds with 2,5-dimethoxyphenyl groups are often regulated (e.g., NBOMe series under the Uniform Controlled Substances Act) . The benzofuran backbone may exempt the target compound from specific analog laws, depending on jurisdiction.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-cyclohexaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide, and how can reaction yields be maximized?

- Methodology : The compound can be synthesized via coupling reactions between benzofuran-2-carboxylic acid derivatives and substituted anilines. A common approach involves using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane. For example, cyclohexaneamide groups can be introduced via N-acylation under anhydrous conditions. Yield optimization requires strict control of stoichiometry, reaction temperature (typically 0–25°C), and purification via column chromatography .

Q. How is the structural integrity of this compound validated experimentally?

- Methodology : Nuclear Magnetic Resonance (1H/13C-NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming molecular structure. For crystalline samples, single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths and angles, while ORTEP-3 generates thermal ellipsoid models for visualizing stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.